phenyl N-cyclopent-3-en-1-ylcarbamate
Description
Phenyl N-cyclopent-3-en-1-ylcarbamate is a carbamate derivative featuring a cyclopentene ring substituted with a phenyl group via a carbamate linkage. Carbamates are widely used in organic synthesis as protective groups for amines and as intermediates in pharmaceuticals or polymers . The phenyl substituent in this compound likely enhances aromatic interactions and alters electronic properties compared to alkyl-substituted carbamates.
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
phenyl N-cyclopent-3-en-1-ylcarbamate |
InChI |
InChI=1S/C12H13NO2/c14-12(13-10-6-4-5-7-10)15-11-8-2-1-3-9-11/h1-5,8-10H,6-7H2,(H,13,14) |
InChI Key |
OBQXXJOZFOQNAK-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC1NC(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl N-cyclopent-3-en-1-ylcarbamate can be synthesized through various methods. One common approach involves the reaction of phenyl isocyanate with cyclopent-3-en-1-ol under mild conditions. The reaction typically proceeds in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: Phenyl N-cyclopent-3-en-1-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles such as amines or thiols
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines .
Scientific Research Applications
Phenyl N-cyclopent-3-en-1-ylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex carbamate derivatives.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases.
Industry: It is used in the production of polymers and other materials with specific properties .
Mechanism of Action
The mechanism of action of phenyl N-cyclopent-3-en-1-ylcarbamate involves its interaction with specific molecular targets. One known target is acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound can increase the levels of acetylcholine, leading to enhanced neurotransmission. This mechanism is similar to that of other carbamate esters, which are known for their anticholinesterase activity .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The electron-withdrawing carbamate group in this compound may stabilize the cyclopentene ring through conjugation, whereas tert-butyl groups provide electron-donating effects.
- Aromatic Interactions : The phenyl group enables π-π stacking, which is absent in tert-butyl analogs, making it more suitable for applications requiring intermolecular interactions (e.g., polymer matrices) .
2.2. Physicochemical Properties
Limited data exist for this compound; properties are inferred from analogs:
Spectroscopic Insights :
- Phenyl carbamates exhibit strong UV absorption due to aromatic π→π* transitions, whereas tert-butyl analogs lack this feature. Phenylephrine hydrochloride forms azo dyes (ε = 6.62 × 10³ L·mol⁻¹·cm⁻¹) for spectrophotometric detection .
2.4. Stability and Reactivity
- Hydrolysis : Carbamates hydrolyze under acidic/basic conditions to release amines. Phenyl derivatives may hydrolyze slower than tert-butyl analogs due to steric protection of the carbamate group.
- Thermal Decomposition : Phenyl carbamates decompose at lower temperatures compared to tert-butyl derivatives, releasing CO₂ and forming secondary amines.
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